molecular formula C16H19N3O5 B11690282 Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11690282
M. Wt: 333.34 g/mol
InChI Key: RBZNBCZYANULHZ-UHFFFAOYSA-N
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Description

Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a molecular formula of C16H19N3O5. This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, β-ketoesters, and urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, such as the presence of a nitrophenyl group and a tetrahydropyrimidine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Biological Activity

Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Chemical Formula and Characteristics

  • Molecular Formula : C16H19N3O5
  • Molecular Weight : 333.34 g/mol
  • CAS Number : 314052-27-2

The compound features a tetrahydropyrimidine ring with various substituents, including a propyl group, two methyl groups, and a nitrophenyl group. These structural elements contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of appropriate aldehydes with β-ketoesters and urea or thiourea under acidic or basic conditions. The reaction is often conducted in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.

Antimicrobial Properties

Research indicates that this compound exhibits moderate to good antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains .

Case Study: Antimicrobial Activity Assessment

A study assessed the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone ranging from 10 mm to 20 mm depending on the concentration used. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for E. coli and 30 µg/mL for S. aureus.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation .

Case Study: Anticancer Mechanism Exploration

In vitro studies on human cancer cell lines (e.g., A375 melanoma cells) revealed that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells following treatment with concentrations as low as 20 µM over 48 hours.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound within the tetrahydropyrimidine class, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Propyl 1-Ethyl-6-Methyl-4-(2-Nitrophenyl)-2-Oxo-TetrahydropyrimidineC17H20N3O5Similar structure but different alkyl substituents; studied for antibacterial activity.
Ethyl 6-Methyl-2-Oxo-4-Phenyl-TetrahydropyrimidineC14H16N2O3Lacks nitro group; explored for different biological activities.
Methyl 6-Methyl-4-(4-Nitrophenyl)-TetrahydropyrimidineC13H13N3O5Contains a methyl group instead of propyl; assessed for xanthine oxidase inhibitory activity.

This table illustrates the diversity within the tetrahydropyrimidine class while emphasizing the unique features of this compound due to its specific substituents and resulting biological activities.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation .

Future Research Directions

Further investigations are warranted to elucidate the precise molecular mechanisms underlying the biological activities of this compound. In vivo studies and clinical trials will be crucial for determining its therapeutic potential and safety profile.

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

propyl 3,4-dimethyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H19N3O5/c1-4-9-24-15(20)13-10(2)18(3)16(21)17-14(13)11-7-5-6-8-12(11)19(22)23/h5-8,14H,4,9H2,1-3H3,(H,17,21)

InChI Key

RBZNBCZYANULHZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2[N+](=O)[O-])C)C

Origin of Product

United States

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